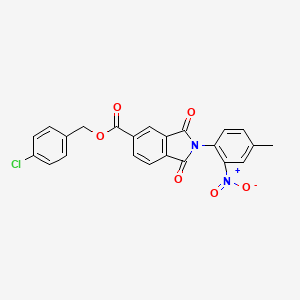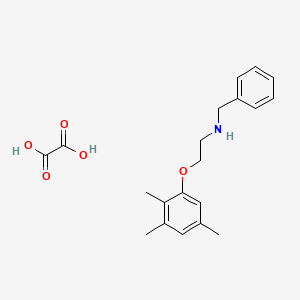![molecular formula C16H24BrNO5 B4043156 草酸[4-(2-溴-4,6-二甲基苯氧基)丁基]二甲胺](/img/structure/B4043156.png)
草酸[4-(2-溴-4,6-二甲基苯氧基)丁基]二甲胺
描述
[4-(2-bromo-4,6-dimethylphenoxy)butyl]dimethylamine oxalate: is a chemical compound that belongs to the class of organic compounds known as phenoxyalkylamines. This compound is characterized by the presence of a phenoxy group attached to a butyl chain, which is further linked to a dimethylamine group. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Explored for its effects on cellular signaling pathways.
Medicine:
- Potential applications in drug development, particularly as a precursor for pharmacologically active compounds.
- Studied for its antimicrobial and antifungal properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of coatings, adhesives, and other industrial products.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-bromo-4,6-dimethylphenoxy)butyl]dimethylamine oxalate typically involves multiple steps:
Bromination: The starting material, 4,6-dimethylphenol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 2-bromo-4,6-dimethylphenol.
Etherification: The brominated phenol is then reacted with 1-bromobutane in the presence of a base such as potassium carbonate to form 4-(2-bromo-4,6-dimethylphenoxy)butane.
Amination: The resulting ether is subjected to nucleophilic substitution with dimethylamine to produce [4-(2-bromo-4,6-dimethylphenoxy)butyl]dimethylamine.
Salt Formation: Finally, the free base is converted to its oxalate salt by reacting with oxalic acid in an appropriate solvent like ethanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially converting it to a hydrogen atom or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.
Major Products:
Oxidation: Quinones or phenolic derivatives.
Reduction: Dehalogenated products or amines.
Substitution: Azides, thiols, or other substituted phenoxy derivatives.
作用机制
The mechanism of action of [4-(2-bromo-4,6-dimethylphenoxy)butyl]dimethylamine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions, while the dimethylamine group may participate in ionic or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
- 4-(2-bromo-4,6-dimethylphenoxy)butylamine
- 4-(2-bromo-4,6-dimethylphenoxy)butylmethylamine
- 4-(2-bromo-4,6-dimethylphenoxy)butyltriethylamine
Comparison:
- Uniqueness: The presence of the dimethylamine group in [4-(2-bromo-4,6-dimethylphenoxy)butyl]dimethylamine oxalate distinguishes it from other similar compounds, providing unique chemical and biological properties.
- Reactivity: The oxalate salt form enhances its solubility and stability, making it more suitable for certain applications compared to its free base or other derivatives.
This detailed article provides a comprehensive overview of [4-(2-bromo-4,6-dimethylphenoxy)butyl]dimethylamine oxalate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
4-(2-bromo-4,6-dimethylphenoxy)-N,N-dimethylbutan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO.C2H2O4/c1-11-9-12(2)14(13(15)10-11)17-8-6-5-7-16(3)4;3-1(4)2(5)6/h9-10H,5-8H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBMIEYBOGATAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCCCN(C)C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-8-[3-(2,4,6-trimethylphenoxy)propoxy]quinoline;oxalic acid](/img/structure/B4043074.png)
![N-cyclopropyl-N-(4-ethoxybenzyl)-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4043087.png)
![N-[2-(2,3,5-trimethylphenoxy)ethyl]-2-butanamine oxalate](/img/structure/B4043093.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B4043095.png)
![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-methyl-1H-imidazole oxalate](/img/structure/B4043108.png)

amine oxalate](/img/structure/B4043142.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(4-methylbenzyl)-4-piperidinol](/img/structure/B4043150.png)

![10'-bromo-3'-(propylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]](/img/structure/B4043170.png)
![1-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methylpiperidine oxalate](/img/structure/B4043180.png)
![4-[3-(2-Butan-2-ylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4043187.png)
![4-[3-(2-Methoxy-4-methylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4043195.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B4043202.png)
